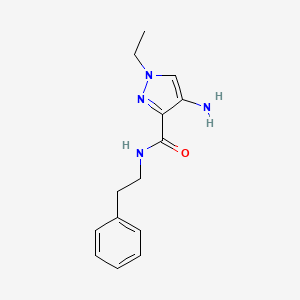

4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-1-ethyl-N-(2-phenylethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-2-18-10-12(15)13(17-18)14(19)16-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,15H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBUMGUUYVWKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.

Attachment of the phenylethyl group: This can be done through a nucleophilic substitution reaction using a phenylethyl halide.

Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine and a carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amino or ethyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the amino or ethyl groups.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

- This compound serves as a building block in organic synthesis, facilitating the creation of more complex chemical structures. Its functional groups allow for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

2. Reaction Mechanisms

- The compound can undergo multiple chemical reactions including:

- Oxidation : Using agents like hydrogen peroxide.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups.

Biological Applications

1. Enzyme Inhibition

- Research indicates that 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide may act as an enzyme inhibitor , which is crucial in regulating biochemical pathways. Its mechanism involves binding to the active sites of enzymes, thus inhibiting their activity and affecting metabolic processes.

2. Anti-inflammatory Properties

- Preliminary studies suggest potential anti-inflammatory effects , making it a candidate for developing treatments for inflammatory diseases. The compound's ability to modulate inflammatory pathways could lead to therapeutic advancements.

3. Anticancer Research

- There is growing interest in its anticancer properties , with investigations into its effects on various cancer cell lines. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Medical Applications

1. Drug Development

- The compound's unique structure allows it to be explored in drug development, particularly for conditions like cancer and chronic inflammation. Its interactions with biological targets are under extensive investigation to evaluate efficacy and safety profiles.

2. Pharmacological Studies

- Ongoing pharmacological studies are assessing its bioavailability and pharmacokinetics, which are critical for understanding how the compound can be effectively utilized in clinical settings.

Industrial Applications

1. Agrochemicals

- 4-Amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide is being explored for use in the development of agrochemicals , particularly pesticides and herbicides. Its biological activity may confer protective effects against pests and diseases affecting crops.

2. Dyes and Pigments

- The compound's chemical properties make it suitable for developing dyes and pigments used in various industries, including textiles and cosmetics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for synthesis | Versatile intermediate |

| Biology | Enzyme inhibition | Regulates biochemical pathways |

| Anti-inflammatory | Treatment for inflammatory diseases | |

| Anticancer research | Potential chemotherapeutic agent | |

| Medicine | Drug development | Targeting cancer and inflammation |

| Pharmacological studies | Understanding bioavailability | |

| Industry | Agrochemicals | Protective effects on crops |

| Dyes and pigments | Used in textiles and cosmetics |

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of various pyrazole derivatives, including 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide. Results indicated significant inhibition against specific enzymes involved in metabolic pathways related to cancer progression.

Case Study 2: Anti-inflammatory Effects

Research conducted at a prominent university assessed the anti-inflammatory effects of this compound on animal models with induced inflammation. The findings showed a marked reduction in inflammation markers, suggesting its potential as a therapeutic agent.

Case Study 3: Agrochemical Development

A collaborative study between agricultural scientists focused on the application of this pyrazole derivative in developing new agrochemicals. Field trials demonstrated enhanced resistance to common pests, validating its utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-3-Carboxamide Derivatives

Key Observations :

Substituent Impact on Lipophilicity :

- The 2-phenylethyl group in the target compound increases hydrophobicity compared to morpholine () or methoxyethyl () substituents. This may favor membrane permeability but reduce aqueous solubility .

- Fluorinated analogs (e.g., ) balance lipophilicity and metabolic stability through halogenation .

Biological Activity Correlations :

- Kinase Inhibition : Analogous compounds like ’s PLK1 inhibitor (IC50 = 219 nM) and ’s CDK/HDAC dual inhibitors (IC50 < 1 nM) highlight the role of bulky aromatic groups (e.g., benzyloxy, dichlorophenyl) in enhancing target binding .

- Receptor Antagonism : AM6538 () demonstrates that piperidine and dichlorophenyl groups are critical for CB1 receptor antagonism, suggesting the target compound’s phenylethyl group may lack sufficient steric bulk for similar efficacy .

Synthetic Accessibility :

- Many analogs (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, indicating the target compound’s 2-phenylethyl chain can be introduced using standard methods .

Biological Activity

4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole class, characterized by its five-membered heterocyclic ring containing nitrogen. With a molecular formula of and a molecular weight of approximately 258.32 g/mol, this compound exhibits potential biological activities that warrant further investigation.

Chemical Structure and Properties

The structure of 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide includes several functional groups:

- Amino group (NH2)

- Ethyl group (C2H5)

- Phenylethyl group (C6H5CH2CH2)

- Carboxamide group (OC(O)NH2)

These substituents contribute to its diverse chemical properties and potential biological activities, including interactions with various biological targets such as enzymes and receptors.

The precise mechanism of action for 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide remains largely unexplored. However, it is hypothesized that its interactions with biological macromolecules could modulate cellular processes. Pyrazole derivatives often act as enzyme inhibitors by binding to active sites, thereby blocking substrate access and interfering with cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the potential of 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 5-amino-1-(2-hydroxyethyl)-1H-pyrazole | C10H14N4O | Exhibits anti-inflammatory properties |

| 3-amino-5-methylpyrazole | C5H7N3 | Known for anticonvulsant activity |

| 5-amino-N-(2-methylphenyl)-1H-pyrazole | C11H12N4 | Displays analgesic effects |

The unique combination of functional groups in 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide, particularly the phenylethyl substituent, may enhance its bioactivity compared to other pyrazoles, potentially leading to distinct pharmacological profiles.

Case Studies and Research Findings

Although specific case studies on this compound are scarce, research on related pyrazole derivatives provides insights into their biological potential:

- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives significantly inhibited COX enzymes, leading to reduced production of pro-inflammatory mediators. The IC50 values for some derivatives were reported as low as , indicating strong anti-inflammatory effects comparable to established drugs like celecoxib .

- Anticancer Potential : Pyrazoles have been investigated for their ability to inhibit protein kinases involved in cancer progression. For instance, a derivative was identified as an ATP-competitive inhibitor of Akt3, highlighting the importance of the pyrazole scaffold in cancer therapeutics .

Q & A

Basic: What are the optimal synthetic routes for 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?

Answer:

The synthesis typically involves multi-step reactions, including:

- Pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters or diketones.

- Substitution reactions to introduce the ethyl and phenylethyl groups (e.g., nucleophilic aromatic substitution or alkylation).

- Carboxamide functionalization using coupling agents like EDCI/HOBt for amide bond formation .

To improve yields:

- Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE). For example, microwave-assisted synthesis (30–80°C, DMF solvent) reduces reaction time and enhances purity .

- Employ continuous flow chemistry for scalability and reproducibility in multi-step syntheses .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm pyrazole ring substitution patterns and carboxamide connectivity.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- IR spectroscopy to identify functional groups (e.g., N-H stretch in the amino group at ~3400 cm⁻¹, C=O stretch in carboxamide at ~1650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.